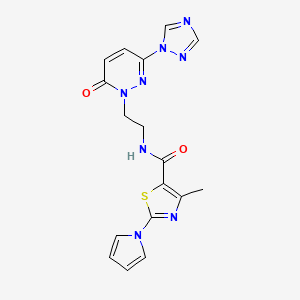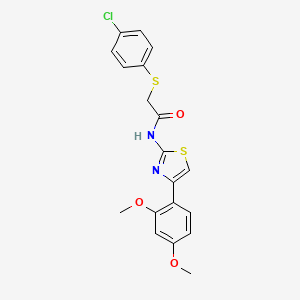![molecular formula C7H14Cl2N4 B2868467 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride CAS No. 2173638-18-9](/img/structure/B2868467.png)
5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride is a synthetic organic compound that has garnered attention for its unique chemical structure and diverse applications in various fields of scientific research. This compound features a triazole ring, a pyrrolidine ring, and a methyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Commonly, triazole formation can be achieved through the reaction of a hydrazine with a suitable nitrile compound. The reaction is often conducted in the presence of a base, such as sodium or potassium hydroxide, at elevated temperatures. The addition of the pyrrolidine moiety can be carried out through nucleophilic substitution or other coupling reactions, followed by methylation.
Industrial Production Methods: : Industrial-scale production of this compound may involve multi-step synthesis processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where specific functional groups are oxidized to form new products.
Reduction: : Reduction reactions can lead to the formation of reduced analogs, altering the functional groups within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, modifying the pyrrolidine or triazole rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Organic solvents such as ethanol, methanol, or dichloromethane.
Conditions: : Temperature, pH, and reaction time play crucial roles in determining the outcome of these reactions.
Major Products: : Depending on the specific reaction conditions, products may include oxidized triazole derivatives, reduced pyrrolidine analogs, or substituted compounds with varied functional groups.
Applications De Recherche Scientifique
Chemistry: : This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure makes it useful for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : In biological research, this compound can be used as a molecular probe to study enzyme functions, receptor interactions, and signal transduction pathways.
Medicine: : Potential therapeutic applications may include its use as a scaffold for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: : The compound's stability and reactivity make it suitable for industrial applications, including the formulation of specialized chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring may engage in hydrophobic interactions, stabilizing the compound's binding to its target. These interactions can modulate the activity of the target molecule, leading to changes in biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Related compounds include other triazole derivatives, pyrrolidine-containing molecules, and methyl-substituted heterocycles.
4-Methyl-1h-1,2,4-triazole
3-[(2r)-Pyrrolidin-2-yl]-1h-1,2,4-triazole
5-Methyl-1h-1,2,4-triazole
Uniqueness: : What sets 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride apart is its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the triazole and pyrrolidine rings provides a versatile scaffold for chemical modifications and biological interactions, making it a valuable tool in various fields of research.
Propriétés
IUPAC Name |
5-methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDDRPFBMHLWCU-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@H]2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2868384.png)
![3-Phenyl-5-[(phenylthio)methyl]isoxazole](/img/structure/B2868385.png)
![2-(5-Fluoropyridin-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2868386.png)
![2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2868387.png)



![2-(1,2-benzoxazol-3-yl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2868395.png)

![(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one](/img/structure/B2868399.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868403.png)
![2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2868404.png)

